molecular formula C6H5N3O B2357414 1H-Imidazo[4,5-C]pyridin-2(3H)-one CAS No. 7397-68-4

1H-Imidazo[4,5-C]pyridin-2(3H)-one

Cat. No.: B2357414
CAS No.: 7397-68-4
M. Wt: 135.126
InChI Key: ZJSVBILSBHWRTN-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-C]pyridin-2(3H)-one is a heterocyclic compound that features a fused imidazole and pyridine ring system

Scientific Research Applications

1H-Imidazo[4,5-C]pyridin-2(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of 1H-Imidazo[4,5-C]pyridin-2(3H)-one are Cyclin-Dependent Kinase 2 (CDK2) and microtubules . CDK2 is a crucial regulator of the cell cycle, and microtubules are essential for cell division.

Mode of Action

This compound interacts with its targets by inhibiting their function. It acts as a CDK2 inhibitor , preventing the progression of the cell cycle. It also inhibits microtubule assembly formation , disrupting the structure necessary for cell division .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition prevents the cell from progressing through the cycle, leading to cell cycle arrest. By inhibiting microtubule assembly, it disrupts the mitotic spindle formation pathway , preventing cell division .

Pharmacokinetics

Its molecular weight of185.185 Da suggests it may have good bioavailability, as compounds under 500 Da typically have better absorption and distribution in the body.

Result of Action

The inhibition of CDK2 and microtubule assembly by this compound leads to cell cycle arrest and prevention of cell division . This can result in the death of rapidly dividing cells, such as cancer cells, making the compound a potential anticancer agent.

Safety and Hazards

The safety information for 1H-Imidazo[4,5-C]pyridin-2(3H)-one indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-C]pyridin-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 3,4-diaminopyridine with appropriate aldehydes under acidic or basic conditions to form the desired imidazo[4,5-C]pyridine scaffold .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and automated reaction setups to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-C]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazo[4,5-C]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, including halides, amines, and thiols, under appropriate reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-C]pyridine N-oxides, while reduction may produce reduced imidazo[4,5-C]pyridine derivatives.

Comparison with Similar Compounds

1H-Imidazo[4,5-C]pyridin-2(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric effects, which contribute to its diverse applications and reactivity.

Properties

IUPAC Name

1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSVBILSBHWRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A combination of pyridine-3,4-diamine (1.0 g, 9.16 mmol) and urea (3.3 g, 54.9 mmol) were stirred as a melt at 165° C. for 4 h, then cooled and H2O (100 mL) was added. The aqueous mixture was heated at reflux until all solid dissolved and the solution was allowed to cool and aged for 18 h. The precipitate was isolated by filtration to give the title compound. MS: m/z=136 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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